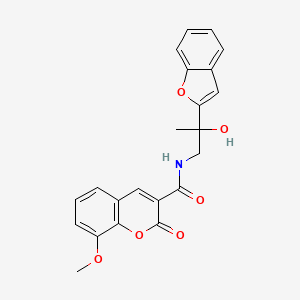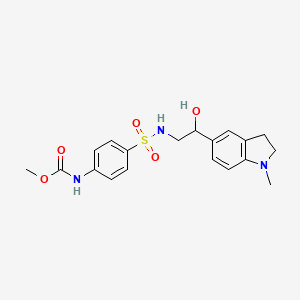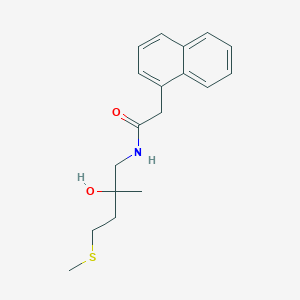
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide: is a complex organic compound characterized by its unique structural components, including a naphthalene ring, a hydroxy group, and a methylthio group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Naphthalen-1-yl Acetamide Core: This step involves the acylation of naphthalene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(naphthalen-1-yl)acetamide.
Introduction of the Hydroxy and Methylthio Groups: The next step involves the alkylation of the acetamide with 2-chloro-2-methyl-4-(methylthio)butane under basic conditions, such as using sodium hydride or potassium carbonate, to introduce the hydroxy and methylthio groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale acylation reactors: for the initial formation of the naphthalen-1-yl acetamide core.
Continuous flow reactors: for the alkylation step to ensure consistent product quality and yield.
Purification processes: such as recrystallization or chromatography to obtain the final pure compound.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The naphthalene ring can be hydrogenated under high pressure to form a dihydronaphthalene derivative.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Sodium methoxide or sodium ethoxide for substitution reactions.
Major Products
Oxidation: Formation of N-(2-oxo-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide.
Reduction: Formation of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydro-1H-naphthalen-1-yl)acetamide.
Substitution: Formation of N-(2-hydroxy-2-methyl-4-(substituted)butyl)-2-(naphthalen-1-yl)acetamide.
科学的研究の応用
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structural features.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to enzyme substrates.
Antimicrobial Activity: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science:
作用機序
The mechanism by which N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene ring.
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(benzyl)acetamide: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
Structural Features: The presence of both a naphthalene ring and a hydroxy-methylthio butyl group makes it unique compared to similar compounds.
Biological Activity: Its specific structural configuration may result in unique biological activities not observed in similar compounds.
This detailed overview provides a comprehensive understanding of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-18(21,10-11-22-2)13-19-17(20)12-15-8-5-7-14-6-3-4-9-16(14)15/h3-9,21H,10-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNQMBKMAOJVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)CC1=CC=CC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
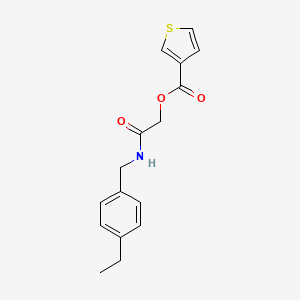
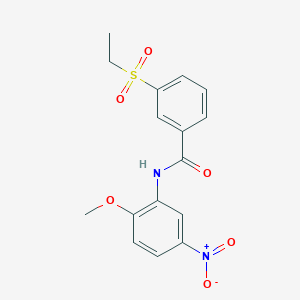
![3-Fluoro-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]benzonitrile](/img/structure/B2678645.png)
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2678647.png)
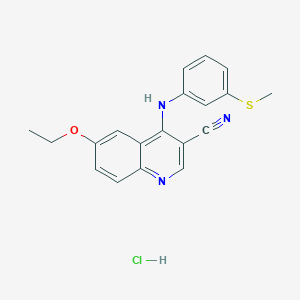
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2678651.png)
![5-{[(2,4-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2678652.png)
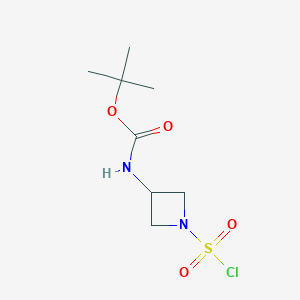
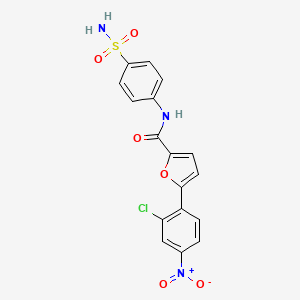
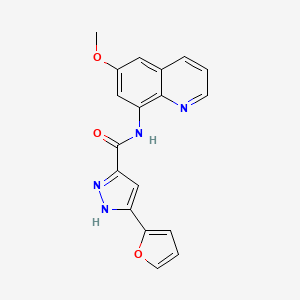
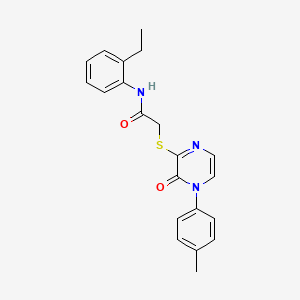
![2,4-dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide](/img/structure/B2678659.png)
